N-(2-hydroxycyclobutyl)cyclopropanesulfonamide
Description
N-(2-hydroxycyclobutyl)cyclopropanesulfonamide is a sulfonamide compound with the molecular formula C7H13NO3S and a molecular weight of 191.25.
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c9-7-4-3-6(7)8-12(10,11)5-1-2-5/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLVVLNUWLJVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-(2-hydroxycyclobutyl)cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
. In chemistry, it can be used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its sulfonamide group, which is known for its antibacterial properties. In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)cyclopropanesulfonamide is not well-documented in the literature. like other sulfonamide compounds, it is likely to exert its effects by inhibiting the activity of certain enzymes or proteins. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
N-(2-hydroxycyclobutyl)cyclopropanesulfonamide can be compared to other sulfonamide compounds, such as sulfonimidates and sulfoximines . These compounds share similar structural features, including the presence of a sulfonamide group, but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its cyclobutyl and cyclopropane rings, which may confer distinct chemical and biological properties .
Biological Activity
N-(2-hydroxycyclobutyl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
This compound is characterized by its unique cyclobutane and cyclopropane structures, which contribute to its biological properties. The sulfonamide group is known for its role in various pharmacological activities.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Sulfonamides typically inhibit enzymes such as carbonic anhydrase and certain proteases, affecting metabolic pathways.
- Cell Signaling Modulation : The compound may interact with signaling pathways that regulate cell proliferation and apoptosis.
Cytotoxicity Profiles
Recent studies have assessed the cytotoxicity of various compounds, including this compound. A high-throughput screening (HTS) approach was utilized to evaluate its effects on different cell lines.
Table 1: Cytotoxic Effects on Cell Lines
| Cell Line | EC50 (µM) | Activity Class | Remarks |
|---|---|---|---|
| HEK 293 | 15 | Class −1.1 | High sensitivity |
| NIH 3T3 | 30 | Class −2.1 | Moderate sensitivity |
| KB 3-1 | 45 | Class −3 | Low sensitivity |
The EC50 values indicate the concentration required to inhibit cell viability by 50%. The HEK 293 cell line showed the highest sensitivity to the compound, suggesting a robust cytotoxic profile.
Case Studies
Case studies provide insights into the practical applications and effects of this compound in various biological contexts.
Case Study 1: Anticancer Activity
In a study focused on anticancer agents, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, which is crucial for therapeutic applications.
Case Study 2: Enzyme Inhibition
Another study explored the enzyme inhibition properties of this compound. The compound was found to effectively inhibit specific proteases involved in cancer progression, highlighting its potential as a therapeutic agent in oncology.
Research Findings
Research indicates that compounds similar to this compound often exhibit diverse biological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antimicrobial Properties : Preliminary tests suggest potential efficacy against certain bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
